Sarmentologenin

Description

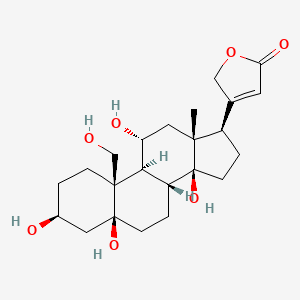

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O7 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O7/c1-20-10-17(26)19-16(3-6-22(28)9-14(25)2-5-21(19,22)12-24)23(20,29)7-4-15(20)13-8-18(27)30-11-13/h8,14-17,19,24-26,28-29H,2-7,9-12H2,1H3/t14-,15+,16+,17+,19+,20+,21-,22-,23-/m0/s1 |

InChI Key |

MLPFCOJXAGAUJR-GBLUZQOCSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O)O |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies of Sarmentologenin

Extraction Techniques from Biological Sources for Sarmentologenin

This compound can be isolated from biological sources, such as plants. The choice of extraction technique often depends on the plant material and the polarity of this compound. Traditional methods involve the use of solvents to selectively dissolve the target compound from the plant matrix.

One study involving the lichen Parmotrema hypoleucinum utilized sequential extraction with solvents of increasing polarity. Hexane extraction was initially performed using a Soxhlet apparatus for low polarity products. The remaining plant material was then extracted with chloroform (B151607) at room temperature for intermediate polarity compounds, and finally with ethanol (B145695) at room temperature for higher polarity products. mdpi.comresearchgate.net This sequential approach helps to fractionate the complex mixture of compounds present in the biological source based on their solubility. Another study on Ludwigia adscendens subsp. diffusa used maceration in methanol (B129727) at room temperature, with the process repeated multiple times to ensure thorough extraction of the aerial parts of the plant. The resulting methanol extract was then concentrated under reduced pressure. nih.gov

These examples highlight the use of different solvents and techniques, such as Soxhlet extraction and maceration, depending on the nature of the biological material and the desired efficiency of extraction.

Chromatographic Separation Strategies for this compound Enrichment

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity, to achieve separation. nih.govseplite.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound. In one instance, HPLC separation of compounds from Parmotrema hypoleucinum was performed using a Kinetex XB-C18 column with a gradient elution system employing water with 0.1% formic acid (solvent A) and acetonitrile (B52724) (solvent B). mdpi.com The flow rate was set at 0.200 mL/min. mdpi.com

Another study, focusing on Ludwigia adscendens, employed Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS). nih.gov The chromatographic separation was carried out at 40 °C using a Waters HSS T3 column with a mobile phase gradient of 0.1% formic acid in water (phase A) and acetonitrile (phase B) at a flow rate of 0.15 mL/min. nih.gov

Reversed-phase C18 HPLC was also used in the bioassay-guided fractionation of an ethanol extract of Elaeodendron alluaudianum, which led to the isolation of cardenolide glycosides, including those structurally related to this compound. nih.gov

These examples demonstrate the application of reversed-phase HPLC with C18 columns and varying mobile phase gradients as effective strategies for the chromatographic separation of this compound and related compounds.

Advanced Purification Protocols for this compound Compounds

Following initial extraction and separation, advanced purification techniques are often necessary to obtain this compound in high purity. These protocols can involve further chromatographic steps or other specialized methods.

While specific advanced purification protocols solely focused on this compound are not extensively detailed in the provided search results, the general principles of purifying natural products and synthetic compounds apply. Techniques such as preparative HPLC, countercurrent chromatography, or crystallization might be employed depending on the specific impurities present and the required level of purity.

Research on the synthesis of cardiotonic steroids, including this compound, highlights challenges in isolation due to hydrophilicity, which can be addressed by selective protection of hydroxyl groups to increase hydrophobicity and facilitate purification in subsequent steps. nih.gov For instance, selective TIPS protection of a hydroxyl group was used to improve the isolation of a this compound core intermediate in a synthetic route. nih.gov

In the context of purifying synthetic oligonucleotides, which also involve complex mixtures, techniques like silica-gel column chromatography and preparative HPLC are used. ui.ac.id Anion exchange chromatography is also highlighted as effective for removing impurities based on length and structure. youtube.com While these examples are not directly about this compound, they illustrate the types of advanced chromatographic methods that could be adapted for its purification depending on the nature of the crude product.

Structural Elucidation of Sarmentologenin and Its Analogs

Spectroscopic Methodologies for Sarmentologenin Structure Determination

Spectroscopic methods are fundamental tools in organic chemistry for identifying substances and elucidating their structures based on their interaction with electromagnetic radiation. solubilityofthings.comjchps.com Different regions of the electromagnetic spectrum provide distinct types of information about a molecule. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Stereochemistry Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. solubilityofthings.comjchps.comlehigh.edunumberanalytics.com It is particularly valuable for determining the connectivity of atoms and analyzing the stereochemistry of complex organic compounds like this compound. solubilityofthings.comjchps.comresearchgate.net By examining the chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra (such as 1H and 13C NMR), researchers can deduce the types of protons and carbons present, their electronic environments, and their neighboring atoms. lehigh.edunumberanalytics.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in identifying the types of carbon atoms (methyl, methylene, methine, or quaternary). lehigh.edu NMR can also differentiate between isomers, including diastereomers, based on variations in chemical shifts caused by differing spatial arrangements. researchgate.net

Mass Spectrometry (MS) Techniques for this compound Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structural elements through fragmentation analysis. jchps.comlehigh.edunumberanalytics.com In MS, the molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the parent ion and the resulting fragments are measured. lehigh.edu The pattern of these fragments can provide a unique fingerprint that helps in piecing together the molecule's structure and elucidating fragmentation pathways. lehigh.edu For sarmentogenin, a related compound, predicted collision cross-section values for various adducts like [M+H]+, [M+Na]+, and [M-H]- have been calculated, along with their corresponding m/z values. uni.lu These data points are valuable for identification and structural confirmation when analyzing experimental MS data.

Table 1: Predicted Collision Cross Section (CCS) and m/z for Sarmentogenin Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 391.24791 | 194.8 |

| [M+Na]+ | 413.22985 | 199.8 |

| [M-H]- | 389.23335 | 199.2 |

| [M+NH4]+ | 408.27445 | 215.2 |

| [M+K]+ | 429.20379 | 194.5 |

| [M+H-H2O]+ | 373.23789 | 190.4 |

| [M+HCOO]- | 435.23883 | 198.8 |

| [M+CH3COO]- | 449.25448 | 202.1 |

| [M+Na-2H]- | 411.21530 | 192.3 |

| [M]+ | 390.24008 | 187.6 |

| [M]- | 390.24118 | 187.6 |

For this compound itself, the monoisotopic mass is reported as 422.23044 Da, with a molecular formula of C23H34O7. uni.lu Predicted CCS values for this compound adducts have also been calculated. uni.lu

Table 2: Predicted Collision Cross Section (CCS) and m/z for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 423.23772 | 195.3 |

| [M+Na]+ | 445.21966 | 199.2 |

| [M+NH4]+ | 440.26426 | 206.4 |

| [M+K]+ | 461.19360 | 192.8 |

| [M-H]- | 421.22316 | 195.9 |

| [M+Na-2H]- | 443.20511 | 195.8 |

| [M]+ | 422.22989 | 196.1 |

| [M]- | 422.23099 | 196.1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in this compound Analysis

IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting characteristic absorption bands corresponding to vibrational energy states of chemical bonds. solubilityofthings.comjchps.comlehigh.edunumberanalytics.com This technique can reveal the presence of hydroxyl groups, carbonyl groups, and other functionalities within the this compound structure. numberanalytics.com

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which causes electronic transitions within the molecule. solubilityofthings.comjchps.comlehigh.edu While less informative for complete structure elucidation compared to NMR or MS, UV-Vis spectroscopy can indicate the presence of conjugated systems, such as double bonds or aromatic rings, by their characteristic absorption maxima. numberanalytics.com Although one source suggests UV-Vis is not very useful for structure identification, it is widely used for quantitative analysis. lehigh.edu However, other sources indicate its application in structural elucidation, particularly for identifying conjugated systems. numberanalytics.com

X-ray Crystallography in this compound Analog Structure Confirmation

Chemical Synthesis and Derivatization of Sarmentologenin

Total Synthetic Strategies for Sarmentologenin Core Structure Assembly

Total synthesis approaches to the this compound core structure focus on the efficient assembly of its tetracyclic framework, which includes the A, B, C, and D rings, along with the appended butenolide ring at C17. These strategies often employ convergent routes, building the complex structure from simpler starting materials. The highly oxygenated nature and the cis-C/D ring junction are key structural features that require careful synthetic planning. researchgate.netresearchgate.net

One notable approach involves the assembly of the AB-ring and D-ring fragments, followed by coupling reactions. researchgate.net The multiply oxygenated cis-decalin structure of the AB-ring can be constructed from precursors like (R)-perillaldehyde through reactions such as Diels-Alder and subsequent oxidations. researchgate.net

Key Cascade Reactions in this compound Total Synthesis (e.g., Cu(II)-catalyzed Michael/Aldol (B89426) Cascade)

Cascade reactions, also known as domino or tandem reactions, are central to efficient this compound total synthesis, allowing multiple chemical transformations to occur in a single step without isolating intermediates. numberanalytics.com20.210.105 This approach enhances atom economy and reduces waste. numberanalytics.com20.210.105

A particularly effective strategy utilizes a Cu(II)-catalyzed diastereoselective Michael/aldol cascade reaction. researchgate.netnih.govresearchgate.netnih.govacs.org This cascade enables the rapid assembly of functionalized steroidal skeletons. nih.govnih.gov The Michael reaction, involving the addition of carbon nucleophiles to unsaturated compounds, is a cornerstone in constructing carbon-carbon bonds and is instrumental in synthesizing natural products like this compound. researchgate.net In this cascade, a Cu(II) catalyst facilitates the Michael addition between a cyclic ketoester and an enone, installing vicinal quaternary and tertiary stereocenters. nih.gov The resulting Michael adduct then undergoes an intramolecular aldol cyclization, leading to the formation of the steroid core. nih.gov The choice of cyclization conditions is crucial for establishing the stereochemistry of the CD ring junction. nih.govresearchgate.net

Research has shown that Cu(II) salts are highly active catalysts for the formation of sterically-strained Michael adducts under solvent-free conditions. nih.gov This methodology allows for the expedient generation of polycyclic molecules, including modified steroidal scaffolds. nih.gov

Stereocontrol Methodologies in this compound Synthesis

Achieving precise stereochemical control is paramount in the total synthesis of this compound due to its numerous stereocenters. Methodologies employed focus on controlling the relative and absolute configuration of these centers during key bond-forming events.

The Cu(II)-catalyzed Michael/aldol cascade is a prime example of a stereocontrolled approach, promoting Michael reactions with high levels of stereocontrol required for the subsequent elaboration to cardiotonic steroids. researchgate.netumich.edu Chiral bis(oxazoline) copper(II) complexes have been demonstrated to promote these Michael reactions with high enantioselectivity and diastereoselectivity, leading to the rapid assembly of functionalized cardenolide cores. umich.edu

Other stereocontrol strategies in steroid synthesis, which can be relevant to this compound, include enantioselective organocatalytic oxidations and diastereoselective reactions. researchgate.net The design of synthetic routes often involves carefully planned sequences that establish the desired stereochemistry at ring junctions and substituent positions. researchgate.netnih.govumich.edu

Semisynthetic Routes to this compound Derivatives

Semisynthesis involves using readily available natural steroids as starting materials to prepare derivatives with modified structures. researchgate.net This approach is particularly valuable when total synthesis is lengthy or challenging, or when exploring structure-activity relationships (SAR) requires a range of analogs. nih.govresearchgate.net

While specific details on semisynthetic routes directly to this compound derivatives were not extensively detailed in the provided snippets, the general principle involves selective chemical modifications of a related natural product precursor. This could include oxidation, reduction, functional group interconversions, or glycosylation at specific positions of the steroid core, such as the C3 hydroxyl group, which is known to be important for the activity of cardiotonic steroids. nih.govresearchgate.net Semisynthesis allows for the introduction of variations in oxygenation, stereochemistry, C3-glycosylation, and the C17-heterocyclic ring, enabling the study of their effects on biological activity. researchgate.netnih.govnih.gov

Regioselective Functionalization and Derivatization of this compound

Regioselective functionalization focuses on selectively introducing or modifying functional groups at specific positions on the this compound scaffold while leaving other reactive sites untouched. This is crucial for preparing targeted derivatives with desired properties.

While the provided information primarily highlights the regioselectivity inherent in the cascade reactions used for core assembly, the broader field of steroid chemistry, and by extension this compound chemistry, involves methodologies for regioselective transformations. For instance, selective protection and deprotection strategies are often employed to differentiate between multiple hydroxyl groups present in this compound. nih.gov Regioselective glycosylation at the C3 position has been developed for related cardenolides, indicating the importance of such control in preparing glycosylated derivatives. researchgate.netnih.gov

The development of new reagents and reaction conditions is key to achieving regioselective C-H functionalization, which could potentially be applied to steroids like this compound to introduce functionality at previously unactivated positions. nih.govnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 441869 |

Data Table Example (Illustrative, based on synthesis descriptions):

| Synthetic Strategy | Key Reaction(s) | Yield of Core Structure (Example) | Stereocontrol Achieved (Example) |

| Cu(II)-catalyzed Cascade | Michael/Aldol Cascade | Up to 91% (for core 46) researchgate.net | High diastereoselectivity researchgate.netnih.gov |

| Convergent AB/D ring assembly | Diels-Alder, Oxidations, Coupling | Not specified in snippets | Stereoselective assembly researchgate.net |

| Enantioselective Organocatalysis | Organocatalytic Oxidation, Michael/Aldol | Not specified in snippets | High enantioselectivity researchgate.netumich.edu |

Biosynthetic Pathways and Precursors of Sarmentologenin

General Biosynthesis of Cardiotonic Steroids Relevant to Sarmentologenin

The biosynthesis of steroids in both plants and animals begins with acetic acid, leading to the formation of the isoprenoid hydrocarbon squalene (B77637). britannica.com Squalene is considered the starting material for all steroids. britannica.comacs.orgbyjus.com Enzymatic transformation of squalene results in the formation of lanosterol (B1674476) in animals and fungi, and cycloartenol (B190886) in plants. britannica.comlibretexts.orgoup.com Cholesterol is subsequently produced from lanosterol or cycloartenol through a series of reactions. britannica.comacs.orgbyjus.comoup.com

In plants, cholesterol serves as a biogenetic precursor for various steroids, including cardiac glycosides. britannica.comresearchgate.net The pathway to cardenolides diverges from the main steroid pathway after the formation of cholesterol or related phytosterols. researchgate.net Pregnenolone (B344588) is considered a key intermediate in the synthesis of cardiac glycosides, formed from cholesterol after the cleavage of its side chain. researchgate.netmdpi.com This side chain cleavage is catalyzed by cytochrome P450 enzymes. mdpi.combiorxiv.orgresearchgate.net Progesterone (B1679170) is another important precursor in the biosynthesis of some cardenolides, such as endogenous ouabain (B1677812) and digoxin (B3395198) in mammals, and its conversion to a 5β-pregnane derivative is considered a key step in plant cardenolide biosynthesis. oup.com

The biosynthesis of cardiotonic steroids is understood to involve three main pathways: the terpenoid backbone pathway, the steroid pathway, and the cardenolide pathway. researchgate.net Approximately 20 enzymes are reported to be involved in the formation of cardenolides in Digitalis species, starting from cholesterol. researchgate.net

Putative Biosynthetic Intermediates and Enzymes for this compound Elaboration

While specific intermediates and enzymes directly leading to this compound are not explicitly detailed in the provided texts, the general pathway for cardenolides suggests several putative steps and enzyme classes. Following the formation of pregnenolone and potentially progesterone, further modifications of the steroid core are required. These modifications typically involve hydroxylation, oxidation, and the attachment of the characteristic five-membered lactone ring at the C17 position. nih.govnih.govrsc.org

Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR) are considered key enzymes in the early steps of cardenolide biosynthesis. researchgate.net 3β-HSD is involved in the oxidation of pregnenolone to isoprogesterone. researchgate.net Progesterone 5β-reductase is important for converting the A/B trans rings of progesterone to the A/B cis ring conformation found in 5β-pregnane-3,20-dione, a crucial intermediate in plant cardenolide synthesis. researchgate.netoup.com

Hydroxylation at various positions of the steroid skeleton is a common modification in cardenolide biosynthesis. researchgate.net Cytochrome P450 monooxygenases are known to catalyze hydroxylation reactions in steroid and terpene biosynthesis. mdpi.combiorxiv.orgresearchgate.net For instance, a cytochrome P450 (EcCYP87A126) has been identified in Erysimum cheiranthoides that initiates cardiac glycoside biosynthesis by cleaving the sterol side chain to produce pregnenolone. biorxiv.orgresearchgate.netnih.gov Another cytochrome P450 (EcCYP716A418) in the same plant is involved in cardiac glycoside hydroxylation. biorxiv.orgnih.gov The introduction of a hydroxyl group at the C14 position, characteristic of cardiotonic steroids, is catalyzed by P450 enzymes. nih.govacs.org

The formation of the butenolide ring at C17 is a defining step in cardenolide biosynthesis. While the exact enzymatic mechanism for this attachment in this compound is not described, synthetic approaches to cardenolides involve the installation of this lactone ring onto the steroid core. rsc.orgrsc.org

Genetic and Enzymatic Studies on this compound Biosynthesis

Genetic and enzymatic studies on cardiotonic steroid biosynthesis are ongoing, primarily focusing on key enzymes and pathways in producing organisms like Digitalis and Erysimum. High-throughput sequencing of RNA has been used in Digitalis purpurea to predict sequences of enzymes involved in the cardiac glycoside biosynthetic pathway. mdpi.com Genetic modification techniques, such as using Agrobacterium tumefaciens and Agrobacterium rhizogenes, have been employed in Digitalis species to identify key enzymes in cardiotonic glycoside biosynthesis. mdpi.com For example, introducing the gene for progesterone-5β-reductase from Arabidopsis thaliana into Digitalis purpurea increased the production of certain cardenolides. mdpi.com

Studies in Erysimum cheiranthoides have utilized CRISPR/Cas9 gene editing to knock out genes encoding cytochrome P450 enzymes involved in cardiac glycoside biosynthesis, confirming their roles in the pathway. biorxiv.orgnih.gov The elimination of cardiac glycoside production in EcCYP87A126 knockout lines demonstrated the crucial role of this enzyme in initiating the pathway via sterol side-chain cleavage. biorxiv.orgnih.gov

While these studies provide insights into the general mechanisms and some key enzymes in cardenolide biosynthesis, specific genetic and enzymatic details pertaining directly to the biosynthesis of this compound require further investigation. The identification and characterization of all enzymes and genes involved in the complete pathway leading to this compound remain an area of active research.

Mechanistic Research on Sarmentologenin S Biological Interactions Preclinical Focus

Molecular Target Identification and Validation for Sarmentologenin

Identifying the specific molecules that a compound interacts with is crucial for understanding its mechanism of action. Preclinical studies aim to pinpoint these targets and validate their relevance to the observed biological effects. angelinipharma.comangelinipharma.com

Investigation of Na+/K+-ATPase as a Primary Target of this compound and Analogs

Cardiotonic steroids, a class of natural products that includes cardenolides like this compound, are known for their ability to inhibit Na+/K+-ATPase pumps. nih.gov This enzyme, also known as the sodium-potassium pump, is a vital membrane protein responsible for maintaining electrochemical gradients of sodium and potassium ions across the plasma membrane in most animal cells. au.dkguidetopharmacology.orgmdpi.com This ion transport is essential for various cellular functions, including neuronal activity and maintaining cell membrane potential. au.dkguidetopharmacology.org

The α-subunit of Na+/K+-ATPase is responsible for ATP hydrolysis, ion transport, and inhibitor binding. guidetopharmacology.orgmdpi.com Cardiac glycosides, including compounds structurally related to this compound, bind to the α1 subunit, which is widely expressed in most tissues. guidetopharmacology.org This binding occludes the cation binding site on the α-subunit, leading to the inhibition of the pump's activity. guidetopharmacology.org

While specific detailed research findings on this compound's direct binding affinity and inhibitory constant (Ki) for Na+/K+-ATPase isoforms were not extensively detailed in the search results, the known activity of related cardenolides strongly suggests this as a primary molecular target. Studies on other cardiotonic steroids have demonstrated their potent binding to and inhibition of Na+/K+-ATPase, which is considered the basis for their cardiotonic effects. nih.gov Further detailed studies would be required to fully characterize this compound's interaction with different Na+/K+-ATPase isoforms and compare its potency to other cardiotonic steroids.

Exploration of Other Receptor-Ligand Interactions for this compound

Beyond the well-established interaction with Na+/K+-ATPase, preclinical research may explore other potential receptor-ligand interactions for this compound. Receptor-ligand interactions are fundamental to many biological processes, including cellular signal transduction. bruker.com These interactions are characterized by specificity and affinity, where a ligand binds to a receptor and can trigger a physiological response. bruker.comnih.gov

Intracellular Signaling Pathway Modulation by this compound

Binding of a compound to its molecular target can initiate a cascade of events within the cell, modulating various intracellular signaling pathways. Preclinical studies investigate these downstream effects to understand how the initial interaction translates into a cellular response.

This compound's Influence on Src/ERK Signaling Cascades in Cellular Models

The Src/ERK signaling pathway is a crucial cascade involved in regulating processes such as cell proliferation, migration, and survival. researchgate.netmdpi.com Activation of Src kinase can lead to the phosphorylation and activation of ERK, often through intermediaries like Raf and MEK. researchgate.netnih.govwikipedia.org This pathway is frequently dysregulated in various diseases, including cancer. researchgate.netmdpi.com

While the search results discuss the involvement of Src/ERK signaling in various cellular processes and in the mechanism of action of other compounds, specific data detailing this compound's direct influence on Src/ERK signaling cascades in cellular models were not prominently featured. However, given that Na+/K+-ATPase inhibition by cardiotonic steroids has been linked to the activation of downstream signaling pathways, including those involving Src and ERK in some contexts, it is plausible that this compound could also modulate this pathway. Future preclinical studies specifically investigating the effects of this compound on the phosphorylation status and activity of key components within the Src/ERK cascade in relevant cellular models would provide valuable insights.

Effects of this compound on PI3K/Akt and Other Signaling Pathways in Preclinical Systems

The PI3K/Akt signaling pathway is another critical intracellular cascade that plays a significant role in regulating fundamental cellular functions such as growth, proliferation, survival, and metabolism. genome.jpcreative-diagnostics.comwikipedia.orgkegg.jpnih.gov This pathway is activated by various stimuli and its dysregulation is implicated in numerous diseases, including cancer. genome.jpcreative-diagnostics.comwikipedia.org Activation of PI3K leads to the production of PIP3, which in turn activates Akt, a key kinase that phosphorylates downstream substrates involved in various cellular processes. genome.jpcreative-diagnostics.com

Similar to the Src/ERK pathway, specific detailed findings on this compound's direct effects on the PI3K/Akt pathway were not extensively found in the provided search results. However, some cardiotonic steroids have been reported to influence PI3K/Akt signaling, often in a complex manner that can contribute to their biological effects. mdpi.com Further preclinical investigations are needed to determine if this compound modulates the PI3K/Akt pathway and to delineate the specific mechanisms involved. Additionally, research into this compound's effects on other relevant signaling pathways would contribute to a more comprehensive understanding of its cellular mechanisms.

Cellular Effects and Phenotypes Induced by this compound in Preclinical Models

The modulation of molecular targets and intracellular signaling pathways by this compound ultimately leads to observable cellular effects and phenotypes in preclinical models. These can include changes in cell viability, proliferation, differentiation, migration, and the induction of apoptosis or other forms of cell death. nih.govoncotarget.com

While the search results indicate that this compound is a cardenolide nih.govresearchgate.netacs.org, and some cardiotonic steroids have demonstrated broad anticancer activity involving DNA damage upregulation and subsequent apoptosis nih.govresearchgate.netacs.orgacs.org, specific detailed data on the cellular effects and phenotypes induced solely by this compound in various preclinical models were not provided in depth. Studies evaluating the anticancer activity of cardiotonic steroids, including this compound, have shown varying degrees of potency and selectivity across different cell lines. nih.govresearchgate.net For instance, some studies evaluated the activity of this compound alongside other cardenolides in cell-based assays, indicating its inclusion in panels for assessing anticancer potential. nih.govresearchgate.netacs.org

To fully characterize the cellular effects of this compound, detailed preclinical studies are necessary to assess its impact on key cellular processes in a dose- and time-dependent manner across a range of relevant cell types and model systems. This would involve experiments to measure parameters such as cell proliferation rates, cell cycle progression, induction of apoptosis markers, and changes in cellular morphology. Such studies would provide crucial data for understanding the downstream consequences of this compound's molecular interactions and signaling pathway modulation.

DNA Damage Response and Apoptosis Induction by this compound in Cell Lines

Preclinical research indicates that certain cardiotonic steroids, structurally related to this compound, exhibit anticancer activity by influencing the DNA damage response (DDR) and subsequently inducing apoptosis in cell lines. These molecules appear to operate through a general mechanism involving the upregulation of DNA damage, which then triggers the apoptotic pathway. acs.orgnih.gov While this compound itself is mentioned in the context of synthetic routes and structure-activity relationship studies of cardiotonic steroids, the direct, detailed mechanistic data specifically for this compound's impact on DDR and apoptosis in various cell lines is often presented within broader studies of cardenolides. acs.orgnih.govnih.govresearchgate.net The DDR is a complex network involving DNA repair, cell cycle checkpoints, and apoptosis, activated upon DNA damage to maintain genomic integrity. e-crt.orgmdpi.com When DNA damage is irreparable, the DDR system can initiate apoptosis to eliminate compromised cells. researchgate.net

Studies on related cardiotonic steroids have shown effects on key DDR components and apoptosis markers in cancer cell lines. For instance, some compounds have been found to increase markers of DNA damage and significantly increase apoptosis. e-crt.orgmdpi.com This suggests a potential for this compound, as a cardenolide, to engage with these fundamental cellular control mechanisms.

Cell Growth and Differentiation Modulation by this compound

The modulation of cell growth and differentiation is a critical aspect of cellular biology, relevant to development and disease, including cancer. nih.govutah.edu While the provided search results discuss the synthesis and evaluation of this compound within the context of cardiotonic steroids and their general anticancer activity, specific detailed research findings solely on this compound's direct modulation of cell growth and differentiation were not prominently featured. acs.orgnih.govnih.govresearchgate.net However, cardiotonic steroids in general are known to interact with cellular pathways that can influence proliferation and differentiation states. Research on other natural compounds and cardiotonic steroids has explored their ability to modulate these processes in various cell types, including cancer cells and stem cells. mdpi.comnih.govfrontiersin.org The structure-activity relationship studies that included this compound aimed to understand how structural variations among cardiotonic steroids affect their biological activities, which would encompass effects on cell growth and potentially differentiation. acs.orgnih.govnih.govresearchgate.net

Immunomodulatory Research on this compound in Experimental Systems

Information specifically detailing immunomodulatory research on this compound in experimental systems was not extensively found within the provided search results. However, some related cardiotonic steroids, such as ouabain (B1677812), have been investigated for their immunomodulatory properties in experimental models. For example, ouabain has been shown to reduce inflammatory markers and modulate immune cell activity in experimental systems. researchgate.net Given that this compound is a cardenolide, a class of compounds that includes ouabain, there is a potential for it to also possess immunomodulatory effects. However, without direct research findings on this compound, this remains an area requiring specific investigation.

Data Summary

| Section | Key Findings (Based on this compound and Related Cardenolides) | Relevant Cell Lines/Systems Mentioned (General to Cardenolides) |

| 6.3.1. DNA Damage Response and Apoptosis Induction | General mode of anticancer activity involving DNA damage upregulation and subsequent apoptosis induction observed for related cardiotonic steroids. acs.orgnih.gov | HEK293T, HeLa, U87, HEPG2, MDA-MB-231 (used in SAR studies of related compounds) acs.orgresearchgate.net |

| 6.3.2. Cell Growth and Differentiation Modulation | Included in SAR studies to understand the effect of structure on biological activity, which would encompass cell growth modulation. acs.orgnih.govnih.govresearchgate.net | NIH-3T3, MEF (used in SAR studies of related compounds for selectivity) acs.orgresearchgate.net |

| 6.3.3. Immunomodulatory Research | Direct research on this compound not found; related cardenolide (ouabain) shows immunomodulatory effects in experimental systems. researchgate.net | Experimental Leishmaniasis in Swiss mice (for ouabain) researchgate.net |

Structure Activity Relationship Sar Studies of Sarmentologenin and Its Analogs

Impact of Oxygenation Patterns on Sarmentologenin's Biological Activity

The degree and position of oxygenation on the steroid core of cardenolides, including this compound, significantly influence their biological activity. Studies involving the synthesis and evaluation of cardiotonic steroids with varying oxygenation patterns, such as ouabagenin (B150419), this compound, 19-hydroxysarmentogenin, and 5-epi-panogenin, have been conducted to understand this impact. acs.orgacs.orgresearchgate.net These comparative studies on a range of synthetic and natural steroids and their derivatives help to clarify how hydroxyl groups and other oxygen-containing functionalities at different positions affect activity. acs.orgacs.orgresearchgate.net

Stereochemical Influence on this compound's Mechanistic Profile

The stereochemistry of cardenolides plays a crucial role in their interaction with biological targets, such as the Na+/K+-ATPase pump. Studies investigating the stereochemical influence on the mechanistic profile of this compound and its analogs are part of broader SAR analyses of cardiotonic steroids. acs.orgacs.orgresearchgate.net The precise three-dimensional arrangement of substituents, including hydroxyl groups and the glycoside moiety, is critical for proper binding and subsequent biological effects. The synthesis of different stereoisomers and evaluation of their activity helps to map the stereochemical requirements for specific biological interactions. acs.orgacs.orgresearchgate.net

Structure-Activity Relationships of the C17-Heterocyclic Ring in this compound Derivatives

The C17-heterocyclic ring, specifically the butenolide ring in cardenolides like this compound, is essential for their characteristic biological activity. SAR studies investigate how modifications to this ring structure affect the compound's interaction with its biological targets. acs.orgacs.orgresearchgate.net Variations in the saturation or substitution pattern of the butenolide ring can lead to altered activity profiles. Research in this area contributes to understanding the specific requirements of the C17 side chain for potent biological effects. acs.orgacs.orgresearchgate.net

Computational SAR Modeling for this compound Analogs

Computational SAR modeling techniques are employed to complement experimental studies on this compound and its analogs. These methods use computational algorithms to build models that relate the chemical structure of compounds to their biological activity. By analyzing large datasets of compounds and their measured activities, computational models can identify key structural features that contribute to activity and predict the activity of new or untested compounds. This approach can help prioritize compounds for synthesis and biological evaluation, providing insights into the molecular determinants of activity at a theoretical level. researchgate.netepfl.ch

Analytical Methodologies for Sarmentologenin Quantification and Characterization

Chromatographic Techniques for Sarmentologenin Analysis (e.g., HPLC, UPLC-MS/MS)

Chromatographic techniques play a crucial role in separating this compound from other compounds in a mixture, which is often a necessary step before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components in a liquid mixture based on their interactions with a stationary phase creative-proteomics.com. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particles in the column, leading to faster separations, higher resolution, and increased sensitivity waters.comorientjchem.org.

Coupling these chromatographic techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides highly sensitive and selective methods for the analysis of compounds like this compound. LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for quantifying drug molecules and metabolites in complex biological matrices creative-proteomics.comresolvemass.caperkinelmer.com. UPLC-MS/MS offers even greater speed, sensitivity, and accuracy compared to HPLC-MS/MS, especially for quantitative bioanalytical applications and the analysis of complex samples waters.comorientjchem.org. These techniques are capable of providing both qualitative (identification) and quantitative (concentration measurement) data mdpi.com.

Studies have utilized HPLC-MS/MS for the analysis of various natural products and chemical compounds in different matrices, highlighting its versatility in complex sample analysis mdpi.com. The use of LC-MS/MS allows for the identification and quantification of compounds by analyzing their mass-to-charge ratios and fragmentation patterns creative-proteomics.comperkinelmer.com.

Spectroscopic Methods for this compound Detection and Purity Assessment

Spectroscopic methods provide valuable information about the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (such as COSY, HMQC/HSQC, HMBC, and ROESY/NOESY), is a powerful tool for elucidating the structure and configuration of natural products like this compound nih.govvt.eduumich.edu. Comparison of NMR spectra with known data is essential for confirming structural assignments nih.gov.

Mass spectrometry (MS) is another critical spectroscopic technique used in conjunction with chromatography. It provides information about the molecular weight and fragmentation of this compound, aiding in its identification and confirmation nih.govvt.edu. High-resolution mass spectrometry (HRMS) can provide precise molecular mass measurements, which are crucial for determining the elemental composition of the compound nih.gov.

Infrared (IR) and Ultraviolet (UV) spectroscopy can also contribute to the characterization of this compound by providing information about its functional groups and electronic transitions colab.ws. Spectroscopic analysis is often used in the process of isolating and identifying natural compounds nih.govvt.edu.

Development of Robust Quantification Assays for this compound in Complex Biological and Experimental Matrices

Developing reliable quantification assays for this compound in complex biological and experimental matrices, such as biological fluids or tissue homogenates, presents specific challenges due to the complexity of the matrix and potential matrix effects resolvemass.camdpi.comresearchgate.net. Bioanalytical quantification involves accurately measuring drug molecules and their metabolites in these samples to support research and development resolvemass.ca.

LC-MS/MS is a preferred technique for quantitative bioanalytical applications due to its high sensitivity, specificity, and selectivity in complex matrices resolvemass.caperkinelmer.com. The development of such assays often requires careful sample preparation to extract the analyte from the matrix and minimize interference mdpi.comresearchgate.net. Techniques like protein precipitation and liquid-liquid extraction are commonly employed for sample preparation from biological matrices mdpi.com.

Robust quantification assays need to be accurate and reliable, with sufficient sensitivity to detect this compound at relevant concentrations rsc.orgnih.gov. The analytical performance of these assays is typically assessed through parameters like limit of detection (LOD) and accuracy rsc.org. The choice of analytical method and sample preparation strategy depends on the specific matrix and the required sensitivity and accuracy of the quantification resolvemass.camdpi.comnih.gov.

While the provided search results discuss the analytical techniques used for characterizing and quantifying various compounds, including cardenolides and other natural products in complex matrices, specific detailed data tables or research findings solely focused on the quantification of this compound in biological or experimental matrices using these methods were not extensively detailed within the snippets. However, the principles and techniques described, such as the use of LC-MS/MS for quantification in biological matrices and the importance of sample preparation, are directly applicable to the development of such assays for this compound creative-proteomics.comwaters.comorientjchem.orgresolvemass.caperkinelmer.commdpi.comresearchgate.netnih.gov.

Comparative Studies of Sarmentologenin with Other Cardiotonic Steroids

Structural and Mechanistic Similarities and Differences in Preclinical Models

Sarmentologenin is a cardenolide, sharing the core structural features of this group of cardiotonic steroids, including the C17 five-membered lactone ring researchgate.netresearchgate.net. Other well-known cardenolides include digoxin (B3395198), digitoxin, and ouabain (B1677812) wikipedia.orgwikipedia.orgwikipedia.orgmdpi.comnih.govnih.gov. These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump researchgate.netresearchgate.netcvpharmacology.com. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium concentration researchgate.netcvpharmacology.com. The elevated intracellular calcium is then taken up by the sarcoplasmic reticulum and released during excitation-contraction coupling, leading to increased myocardial contractility, the basis of their historical use in treating heart failure cvpharmacology.com.

While the primary mechanism of Na+/K+-ATPase inhibition is shared among many cardiotonic steroids, there can be differences in their affinity for different isoforms of the enzyme and in downstream signaling pathways activated upon binding researchgate.netnih.gov. For instance, studies have investigated the binding of ouabain and its analogs to different Na+/K+-ATPase isoforms, revealing variations in affinity based on structural modifications researchgate.net. Research on the synthesis of various cardiotonic steroids, including this compound and ouabagenin (B150419) (the aglycone of ouabain), has aimed to explore the impact of structural variations, such as oxygenation and stereochemistry, on their biological activities nih.govresearchgate.net. These synthetic efforts allow for structure-activity relationship (SAR) studies to understand how specific structural features influence the interaction with the Na+/K+-ATPase and other potential targets nih.govacs.org.

Preclinical models, including in vitro studies with cell lines and in vivo animal models, are used to compare the structural and mechanistic aspects of cardiotonic steroids. For example, studies have evaluated the effects of different cardiotonic steroids like digoxin, ouabain, and oleandrin (B1683999) on heart physiology in rat models, examining parameters such as ECG changes, enzyme levels, and histological alterations nih.gov. These studies can reveal differential effects on cardiac tissue and the expression of proteins like Na+/K+-ATPase isoforms nih.gov.

Differences in the sugar moiety attached at the C3 position can also influence the polarity and binding characteristics of cardiac glycosides researchgate.net. This compound can exist as an aglycone or as glycosides like sarmentoloside (B1201968) (this compound 3-O-(6-deoxy-alpha-L-taloside)) . These glycosylation patterns can affect pharmacokinetic properties and potentially the interaction with the Na+/K+-ATPase or other cellular targets.

Differential Biological Effects in In Vitro and In Vivo Experimental Systems

Comparative studies in various experimental systems have highlighted the differential biological effects of this compound and other cardiotonic steroids. While their primary mechanism involves Na+/K+-ATPase inhibition, leading to effects on cardiac contractility, research has also explored their potential in other areas, particularly in cancer research nih.govfrontiersin.orgnih.govresearchgate.net.

In vitro studies using cancer cell lines have shown that various cardiotonic steroids, including digoxin and ouabain, can exert anticancer activities, such as inhibiting proliferation, inducing apoptosis, and suppressing metastasis nih.govfrontiersin.orgnih.govresearchgate.net. Comparative evaluations of different cardiotonic steroids in cancer cell lines have revealed variations in potency nih.gov. For instance, studies comparing synthetic and natural steroids, including those with varying degrees of oxygenation, have assessed their anticancer activity in different cancer cell lines nih.gov. These studies suggest that specific structural features, such as oxygenation patterns, stereochemistry, and glycosylation, can influence the cytotoxic effects of these compounds in vitro nih.gov.

Beyond their traditional cardiovascular effects, cardiotonic steroids have been investigated for other biological activities. For example, some cardiotonic steroids have shown antiviral activity in vitro researchgate.netfrontiersin.org. Comparative studies evaluating different cardiac glycosides have identified variations in their effectiveness against viruses like cytomegalovirus (CMV), suggesting that sugar type and length can influence antiviral potency researchgate.net.

In vivo preclinical models are crucial for understanding the systemic effects and potential therapeutic applications of cardiotonic steroids. Animal models have been used to study the effects of compounds like ouabain on the central nervous system, indicating their potential involvement in neurological pathologies through dopamine-dependent pathways mdpi.com. Comparative studies in animal models have also assessed the cardiovascular impact of different cardiotonic steroids, revealing variations in their effects on heart function and tissue nih.gov. These in vivo studies are essential for evaluating the therapeutic potential and limitations of different cardiotonic steroids in complex biological systems.

Future Research Directions for Sarmentologenin

Advanced Synthetic Methodologies for Novel Sarmentologenin Analogs

Developing advanced synthetic methodologies is a crucial future direction for this compound research. This involves creating novel analogs with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. Recent studies have highlighted the importance of synthetic approaches to access cardiotonic steroids with varying degrees of oxygenation, including this compound and its derivatives. colab.wsnih.govresearchgate.netnih.govresearchgate.netacs.org

Modular total synthesis approaches have been successfully employed to generate cardenolides like this compound, enabling subsequent structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.netacs.org These studies are vital for understanding how modifications to the steroid core, oxygenation patterns, stereochemistry, and glycosylation affect biological activity. For instance, SAR studies on synthetic and natural steroids have revealed that glycosylated steroids can exhibit potent activity with selectivity. nih.govnih.govresearchgate.netacs.org Future research should leverage these synthetic strategies to systematically generate a diverse library of this compound analogs.

Specific areas for future synthetic exploration include:

Modification of the C3-glycosylation: As glycosylation has been shown to impact potency and selectivity, synthesizing analogs with different sugar moieties or linkages at the C3 position is a key area. nih.govnih.govresearchgate.netacs.org

Alterations to the C17-heterocyclic ring: The butenolide ring at C17 is critical for cardenolide activity. Exploring modifications or replacements of this ring could lead to analogs with distinct properties.

Introduction of novel functional groups: Incorporating various functional groups at different positions on the steroid scaffold could yield analogs with altered binding affinities or metabolic stability.

Development of more efficient and stereoselective routes: While progress has been made in the total synthesis of cardenolides, developing even more efficient and highly stereoselective synthetic routes will be essential for the practical production of this compound analogs on a larger scale. nih.govnih.govacs.org

Advanced synthetic methodologies, such as Cu(II)-catalyzed cascade approaches, have proven effective in constructing the complex cardenolide core. nih.govnih.govacs.org Future research should build upon these methods and explore new catalytic systems and reaction sequences to access a wider chemical space of this compound analogs. The instability of certain intermediates, such as the potential for water elimination and A-ring aromatization under basic or acidic conditions, highlights the need for careful control and development of robust synthetic protocols. nih.gov

Deeper Mechanistic Elucidation of this compound's Cellular Actions and Signaling Cross-talk

A more profound understanding of this compound's cellular actions and its intricate involvement in signaling cross-talk is a critical area for future research. While cardenolides are known to interact with the Na+/K+-ATPase, their downstream effects and interactions with other cellular pathways are complex and warrant further investigation.

Future research should aim to:

Map the complete spectrum of protein targets: Beyond the Na+/K+-ATPase, this compound may interact with other proteins or cellular components that contribute to its biological effects. Identifying these additional targets is crucial for a holistic understanding of its mechanism.

Elucidate downstream signaling cascades: Investigate the specific signaling pathways activated or modulated by this compound binding to its targets. This could involve exploring its effects on pathways such as MAPK, PI3K/AKT, and other cascades known to be influenced by cardiotonic steroids or involved in cellular responses like apoptosis and proliferation. biolegend.comprobiologists.comnih.govscientificarchives.com

Characterize signaling cross-talk: Understand how this compound's effects on one signaling pathway influence or are influenced by other pathways. This cross-talk is fundamental to the integrated cellular response. nih.gov

Investigate cell-type specific responses: this compound's effects may vary significantly depending on the cell type and its physiological state. Future studies should explore these differences in detail to understand the basis for potential selectivity.

Determine the link between DNA damage and activity: Some studies suggest a link between cardiotonic steroids and DNA damage upregulation, which may subsequently induce apoptosis. nih.govnih.govresearchgate.net Further research is needed to clarify the nature of this relationship and whether it is a direct effect or a consequence of other cellular perturbations. nih.gov

Advanced techniques such as proteomics, phosphoproteomics, and live-cell imaging will be invaluable in dissecting the complex cellular network influenced by this compound. Understanding the detailed molecular mechanisms will not only shed light on this compound's biological activities but also inform the rational design of analogs with tailored effects. nih.gov

Exploration of Undiscovered Biosynthetic Pathways and Genetic Engineering Approaches for this compound Production

Exploring the biosynthetic pathways of this compound and developing genetic engineering approaches for its sustainable production represent a significant future research direction. Natural product synthesis is often complex, and understanding the enzymatic machinery involved can pave the way for alternative production methods.

Future research should focus on:

Identifying and characterizing biosynthetic enzymes: Delve into the specific enzymes and genes responsible for the biosynthesis of this compound in its natural sources. This involves gene sequencing, enzyme isolation, and functional characterization.

Mapping the complete biosynthetic route: Elucidate the step-by-step enzymatic conversions that lead to the formation of this compound from its precursors.

Exploring alternative producing organisms: Investigate other potential natural sources of this compound or related cardenolides.

Developing genetic engineering strategies: Utilize genetic engineering techniques to enhance this compound production in its native organisms or to engineer heterologous hosts (e.g., bacteria, yeast, or plants) for synthetic biology approaches. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgosti.gov This could involve:

Overexpressing key biosynthetic genes. researchgate.netfrontiersin.org

Introducing genes from the this compound pathway into suitable host organisms. researchgate.netosti.gov

Metabolic engineering to optimize precursor availability and pathway flux. frontiersin.orgmdpi.comfrontiersin.org

Using tools like CRISPR/Cas9 for targeted genome editing to improve yields or introduce desired traits. researchgate.netosti.gov

The successful application of genetic engineering in other areas of natural product biosynthesis suggests that similar approaches could be transformative for this compound production. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgosti.gov This could offer a more sustainable and scalable alternative to extraction from natural sources, which can be limited by factors such as plant availability and environmental impact.

Q & A

Q. Solutions :

- Alternative intermediates : Using mono-epoxide 43 to install C5 and C1 oxidations sequentially .

- Acetylation strategies : Converting intermediates to triacetates (e.g., 64 ) improves stability during oxidation and reduction steps .

- Oxidation optimization : Employing m-CPBA for epoxidation and selective ketone formation (e.g., enone 66 ) .

(Advanced) How do researchers analyze and resolve contradictions in experimental data during this compound synthesis?

Contradictions often arise from:

Q. Resolution strategies :

- Systematic pathway evaluation : Switching from epoxidation to acetylation/dehydrogenation routes when initial methods fail .

- Robust analytical validation : Using NMR and mass spectrometry to track byproducts and adjust reaction conditions .

- Peer consultation : Engaging collaborators to review unexpected results, as recommended in evidence-based frameworks .

(Basic) What analytical methods are critical for confirming this compound’s stereochemistry?

- X-ray crystallography : Definitive confirmation of absolute configuration .

- NMR spectroscopy : Assigns relative stereochemistry via coupling constants and NOESY correlations .

- Polarimetry : Validates optical activity consistency with synthetic intermediates .

(Advanced) What methodological considerations ensure reproducibility in this compound synthesis protocols?

- Detailed experimental documentation : Precise reagent quantities, temperatures, and reaction times (e.g., K-Selectride® stoichiometry in step 1) .

- Batch-to-batch consistency : Standardizing starting material purity (e.g., core46) to minimize variability .

- Validation of intermediates : Characterization via melting points, TLC, and HPLC at each synthetic step .

(Basic) How is the stereoselective installation of functional groups achieved in this compound synthesis?

- β-face selectivity : Controlled by steric hindrance and reagent choice (e.g., K-Selectride® for C3 reduction) .

- Cross-coupling reactions : Vinyl iodide intermediates enable precise installation of butenolide groups .

(Advanced) What strategies optimize reaction yields in multi-step this compound synthesis?

- Intermediate stabilization : Boronate esters (e.g., 47b ) prevent undesired side reactions during reductions .

- Stepwise oxidation : Sequential use of DDQ and m-CPBA avoids over-oxidation .

- Parallel pathway testing : Exploring multiple routes (e.g., epoxidation vs. dehydrogenation) to identify high-yield steps .

(Advanced) How should researchers design experiments to address gaps in this compound’s structure-activity relationships (SAR)?

- Systematic substitution : Modifying hydroxyl and lactone groups to assess biological activity changes .

- Cell-based assays : Evaluating anticancer activity (as in ouabagenin studies) to correlate structural features with efficacy .

- Computational modeling : Predicting binding affinities to guide synthetic prioritization .

(Basic) What are the common pitfalls in interpreting spectral data for this compound derivatives?

- Overlapping signals : Aromatic protons in oxidized intermediates may obscure NMR assignments .

- Artifact peaks : Improper sample preparation (e.g., residual solvents) can distort mass spectrometry results .

(Advanced) How can researchers mitigate synthetic bottlenecks in scaling this compound production for in vivo studies?

- Flow chemistry : Continuous processing improves efficiency in oxidation and reduction steps .

- Catalytic methods : Transition-metal catalysts (e.g., Pd for cross-coupling) reduce reagent waste .

- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.